molecular formula C7H7BrClF3N2 B13046951 (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13046951
M. Wt: 291.49 g/mol
InChI Key: LHXYYXDUYTVQQH-FYZOBXCZSA-N
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Description

®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromopyridine.

    Formation of Trifluoroethylamine: Trifluoroethylamine is synthesized through the reaction of trifluoroacetic acid with ammonia or an amine source.

    Coupling Reaction: The 3-bromopyridine is then coupled with the trifluoroethylamine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and pyridine moieties.

    Coupling Reactions: The trifluoroethylamine group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-nitrogen bonds.

Biology

    Biochemical Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Pharmaceuticals: Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry

    Material Science: Applied in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, while the bromopyridine moiety can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler analog lacking the trifluoroethylamine group.

    2,2,2-Trifluoroethylamine: A compound with similar functional groups but without the bromopyridine moiety.

    4-Bromo-3-hydroxypyridine: Another brominated pyridine derivative with different functional groups.

Uniqueness

®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1R)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

LHXYYXDUYTVQQH-FYZOBXCZSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](C(F)(F)F)N)Br.Cl

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)N)Br.Cl

Origin of Product

United States

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